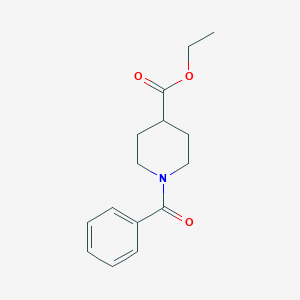

Ethyl 1-benzoylpiperidine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzoylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRCFZMHWBAFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352846 | |

| Record name | ethyl 1-benzoylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136081-74-8 | |

| Record name | ethyl 1-benzoylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 1 Benzoylpiperidine 4 Carboxylate

Established Synthetic Pathways for the Benzoylpiperidine Core

The construction of the ethyl 1-benzoylpiperidine-4-carboxylate molecule is typically achieved through straightforward and well-established chemical reactions. These methods involve the formation of the amide bond and the ester group in separate, often sequential, steps.

The most direct method for synthesizing the N-benzoylpiperidine core is through the acylation of a pre-existing piperidine (B6355638) ring. This reaction, a type of nucleophilic acyl substitution, involves the reaction of a piperidine derivative with benzoyl chloride. ontosight.ai In the synthesis of the target molecule, the starting material is typically ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate).

The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. orgsyn.org Common bases include tertiary amines like triethylamine (B128534) or an aqueous base such as sodium hydroxide (B78521) in what is known as the Schotten-Baumann reaction. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. ontosight.ai

Table 1: Reaction Conditions for Acylation of Ethyl Piperidine-4-carboxylate

| Parameter | Condition | Purpose |

| Reactants | Ethyl piperidine-4-carboxylate, Benzoyl chloride | Formation of the core structure |

| Solvent | Dichloromethane, Toluene, or a biphasic system with water | To dissolve reactants and facilitate the reaction |

| Base | Triethylamine, Pyridine, or Sodium Hydroxide | To scavenge the HCl byproduct |

| Temperature | Typically room temperature or cooled to 0-5 °C | To control the reaction rate and minimize side reactions |

The ethyl carboxylate group can be introduced either before or after the N-acylation step. If the synthesis starts from 1-benzoylpiperidine-4-carboxylic acid, the ethyl ester is formed via Fischer esterification. masterorganicchemistry.comlibretexts.org This classic method involves refluxing the carboxylic acid in an excess of ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol (ethanol) drives the equilibrium towards the formation of the ester. libretexts.orgyoutube.com

Alternatively, the synthesis can begin with piperidine-4-carboxylic acid (isonipecotic acid). This starting material can first be esterified with ethanol and an acid catalyst to produce ethyl piperidine-4-carboxylate. chemicalbook.com This intermediate is then subjected to the acylation conditions described in section 2.1.1 to yield the final product, this compound.

Advanced Strategies for the Assembly of the Benzoylpiperidine System

While direct acylation and esterification are the most common routes, other advanced synthetic strategies can be considered for constructing related benzoylpiperidine systems, though they are not typically used for the direct N-acylation of the piperidine ring itself.

The Weinreb–Nahm ketone synthesis is a powerful method for creating carbon-carbon bonds to form ketones. wikipedia.org It involves the reaction of an N-methoxy-N-methylamide, known as a Weinreb amide, with an organometallic reagent like a Grignard or organolithium reagent. wikipedia.orgtcichemicals.com The key advantage of this method is that the tetrahedral intermediate formed is stabilized by chelation, preventing the common problem of over-addition that leads to tertiary alcohols. wikipedia.orgmychemblog.com

In the context of benzoylpiperidines, this synthesis is not used to form the N-benzoyl amide bond directly. Instead, it could be employed to synthesize a piperidine derivative where a benzoyl group is attached elsewhere, for example, at the 4-position of the ring. A synthesis might involve preparing the Weinreb amide of piperidine-4-carboxylic acid, which could then be reacted with a phenyl Grignard reagent (phenylmagnesium bromide) to yield 4-benzoylpiperidine. Subsequent N-functionalization and esterification steps would be required to arrive at a structure related to the target compound.

The Friedel–Crafts acylation is a fundamental reaction in organic chemistry used to attach an acyl group to an aromatic ring. nih.govlibretexts.org The reaction typically employs an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govbeilstein-journals.org The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. youtube.com

This method is not applicable for the direct N-acylation of the piperidine nitrogen to form this compound. The piperidine nitrogen is a Lewis base and would preferentially coordinate with the Lewis acid catalyst, deactivating it. Furthermore, Friedel-Crafts reactions are specific to the acylation of aromatic systems. nih.gov However, this strategy is central to synthesizing the benzoyl chloride acylating agent itself, by reacting benzene (B151609) with phosgene (B1210022) or oxalyl chloride. It could also be used to introduce acyl groups onto an aromatic ring already attached to the piperidine scaffold in a different position.

Derivatization and Functionalization of the this compound Scaffold

The this compound molecule contains two primary functional groups—an amide and an ester—that can be selectively modified to create a library of new compounds.

The ethyl ester is a versatile handle for further transformations:

Hydrolysis: The ester can be easily hydrolyzed back to the corresponding carboxylic acid (1-benzoylpiperidine-4-carboxylic acid) using either acidic or basic conditions (saponification). This acid can then be converted into other derivatives, such as different esters, acid chlorides, or coupled with amines to form new amides.

Reduction: The ester can be reduced to a primary alcohol, (1-benzoylpiperidin-4-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Grignard Reaction: Reaction with excess Grignard reagents (e.g., methylmagnesium bromide) will convert the ester into a tertiary alcohol.

The N-benzoyl amide group is generally more stable but can also be modified:

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride, which would convert the N-benzoyl group to an N-benzyl group, yielding ethyl 1-benzylpiperidine-4-carboxylate. prepchem.com

Aromatic Substitution: The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution, although the carbonyl group is deactivating, directing incoming electrophiles to the meta-position.

Table 2: Potential Derivatization Reactions

| Functional Group | Reagent(s) | Product Functional Group |

| Ethyl Ester | LiAlH₄ | Primary Alcohol |

| Ethyl Ester | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |

| Ethyl Ester | CH₃MgBr (excess) | Tertiary Alcohol |

| Amide Carbonyl | LiAlH₄ | Methylene (Amine) |

N-Substitutions on the Piperidine Nitrogen for Structural Diversification

The substitution on the piperidine nitrogen is a critical determinant of the pharmacological profile of piperidine-based compounds. The basicity of the piperidine nitrogen can play a significant role in biological activity. nih.gov In the context of this compound, the N-benzoyl group can be introduced through the acylation of ethyl piperidine-4-carboxylate with benzoyl chloride or its derivatives. This reaction provides a straightforward method for introducing a wide array of substituted benzoyl moieties.

A general synthetic route involves the reaction of ethyl 4-piperidinecarboxylate with a substituted benzoyl chloride in the presence of a base to yield the corresponding N-substituted derivatives. This approach allows for the exploration of various substituents on the benzoyl ring, which can significantly influence the compound's interaction with biological targets. A patent describes the preparation of N-substituted ethyl 4-piperidinecarboxylate compounds, including benzoyl derivatives, through a one-step cyclization reaction, highlighting the accessibility of this class of compounds. google.com

| Reagent 1 | Reagent 2 | Product |

| Ethyl piperidine-4-carboxylate | Benzoyl chloride | This compound |

| Ethyl piperidine-4-carboxylate | 4-Nitrobenzoyl chloride | Ethyl 1-(4-nitrobenzoyl)piperidine-4-carboxylate |

| Ethyl piperidine-4-carboxylate | 4-Methoxybenzoyl chloride | Ethyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate |

This table illustrates the synthesis of various N-substituted derivatives of ethyl piperidine-4-carboxylate.

Modifications of the Ester Moiety for Enhanced Biological Properties

The ethyl ester group at the 4-position of the piperidine ring is a prime site for modification to enhance biological properties, often by converting it into amides or other functional groups. Piperidine carboxamides, for instance, are known for a range of biological activities. ontosight.ai

A common and pivotal transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 1-benzoylpiperidine-4-carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide. chemguide.co.uk The resulting carboxylic acid is a key intermediate for the synthesis of a diverse range of amides.

The carboxylic acid can then be coupled with various primary or secondary amines to form the corresponding N-substituted amides. This amide bond formation can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride, followed by reaction with an amine. nih.govyoutube.com This strategy allows for the introduction of a wide variety of substituents at this position, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for pharmacological activity.

| Starting Material | Reaction | Product |

| This compound | Hydrolysis (e.g., NaOH, H₂O, heat) | 1-Benzoylpiperidine-4-carboxylic acid |

| 1-Benzoylpiperidine-4-carboxylic acid | Amide coupling with Aniline | N-phenyl-1-benzoylpiperidine-4-carboxamide |

| 1-Benzoylpiperidine-4-carboxylic acid | Amide coupling with Morpholine | (1-Benzoylpiperidin-4-yl)(morpholino)methanone |

| 1-Benzoylpiperidine-4-carboxylic acid | Amide coupling with Benzylamine | N-benzyl-1-benzoylpiperidine-4-carboxamide |

This table outlines the transformation of the ester moiety into a carboxylic acid and subsequent amide derivatives.

Functionalization of the Benzoyl Ring and Piperidine Ring System for SAR Exploration

Systematic functionalization of both the benzoyl ring and the piperidine ring system is a cornerstone of structure-activity relationship (SAR) exploration for this class of compounds.

Benzoyl Ring Functionalization:

The benzoyl moiety offers a readily modifiable handle for investigating electronic and steric effects on biological activity. Introducing substituents at the para, meta, or ortho positions of the benzoyl ring can significantly impact target binding and pharmacokinetic properties. For example, the presence of a halogen atom, such as bromine, in the para position of the benzoyl group allows for further diversification through cross-coupling reactions. nih.gov In a study on a related series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, it was found that substituting the benzamide (B126) with a bulky moiety in the para position led to a substantial increase in anti-acetylcholinesterase activity. nih.gov

Piperidine Ring Functionalization:

While direct functionalization of the piperidine ring of this compound is less commonly described, the synthesis of piperidine derivatives often involves building the ring with desired substituents in place. nih.gov However, strategies such as conjugate addition to α,β-unsaturated ketone precursors of the piperidine ring can be employed to introduce substituents. nih.gov The exploration of different substituents on the piperidine ring itself is crucial for understanding the spatial requirements of the target binding pocket.

| Modification Site | Type of Modification | Example Substituent | Potential Impact |

| Benzoyl Ring (para-position) | Halogenation | -Br, -Cl | Enables further cross-coupling reactions |

| Benzoyl Ring (para-position) | Introduction of bulky groups | -SO₂CH₂Ph | Increased biological activity (in related series) nih.gov |

| Piperidine Ring | Alkylation | -CH₃ | Altered lipophilicity and binding interactions |

This table summarizes strategies for the functionalization of the benzoyl and piperidine rings for SAR studies.

Structure Activity Relationship Sar Investigations of Ethyl 1 Benzoylpiperidine 4 Carboxylate Derivatives

Conformational Dynamics and Rotational Isomerism of Benzoylpiperidine Derivatives and Their Influence on Biological Activity

The biological activity of N-benzoylpiperidine derivatives is intrinsically linked to their three-dimensional structure and conformational flexibility. The introduction of a bulky benzoyl group onto the piperidine (B6355638) nitrogen atom significantly influences the ring's conformation and introduces the phenomenon of rotational isomerism. niscair.res.in

Due to the partial double-bond character of the amide C-N bond, rotation around this bond is restricted. This restriction leads to the existence of two distinct rotational isomers, or rotamers. nih.gov The interconversion between these rotamers can be slow on the NMR timescale, resulting in the broadening of signals for protons adjacent to the nitrogen, particularly the benzylic protons at C(2) and C(6) of the piperidine ring. niscair.res.in The energy barrier for this rotation can be influenced by the electronic nature of substituents on the benzoyl ring. nih.gov

Furthermore, the steric strain between the carbonyl group of the benzoyl moiety and substituents at the 2- and 6-positions of the piperidine ring can force the piperidine ring out of its typical chair conformation. niscair.res.in X-ray crystallographic and NMR studies have revealed that N-benzoyl-2,6-diarylpiperidin-4-ones often adopt non-chair conformations, such as a twist-boat, to minimize this steric clash. niscair.res.innih.gov This conformational preference is a critical determinant of how the molecule presents its pharmacophoric features to a biological target. The stabilization of a specific conformer, whether through intramolecular interactions or binding to a receptor, can be the deciding factor for biological activity. The less favorable twist-boat conformation in solution can be stabilized by interactions within a protein's binding pocket, highlighting the importance of considering conformational dynamics in drug design. nih.gov The interplay between amide bond rotation and piperidine ring inversion creates a complex conformational landscape that ultimately dictates the molecule's ability to fit into a specific receptor binding site and elicit a biological response. nih.gov

Elucidation of Key Pharmacophoric Features within the Benzoylpiperidine Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the benzoylpiperidine scaffold, specific features have been identified as crucial for its interaction with various receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.

The 4-(p-fluorobenzoyl)piperidine fragment is a well-established and critical pharmacophore for anchoring ligands to the 5-HT2A receptor. nih.gov This particular arrangement is considered a constrained analog of a butyrophenone (B1668137) pharmacophore. nih.gov Key elements of the benzoylpiperidine pharmacophore often include:

Aromatic Ring: The benzoyl group's aromatic ring frequently engages in hydrophobic or π-stacking interactions within the receptor's binding pocket.

Carbonyl Group: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein. This feature is particularly important when benzoylpiperidine acts as a bioisostere for piperazine (B1678402), where the carbonyl oxygen can mimic the hydrogen-bonding capability of the second nitrogen atom in piperazine. nih.gov

Piperidine Nitrogen: The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, allowing it to form an ionic bond or a strong hydrogen bond with an acidic residue (e.g., aspartate) in the receptor.

4-Position Substituent: The nature and orientation of the substituent at the 4-position of the piperidine ring are critical for modulating activity and selectivity. In the case of ethyl 1-benzoylpiperidine-4-carboxylate, the ethyl carboxylate group can participate in additional hydrogen bonding or polar interactions.

Pharmacophore models for 5-HT7 receptor ligands, which often incorporate a piperidine or related scaffold, typically feature hydrophobic/aromatic regions, a hydrogen bond donor, and a large non-aromatic hydrophobic region. nih.gov The benzoylpiperidine scaffold can effectively present these features in the correct spatial arrangement for receptor binding.

Bioisosteric Strategies and Analog Design Employing the Benzoylpiperidine Moiety

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. ufrj.br The benzoylpiperidine moiety itself is considered a potential bioisostere of the piperazine ring. nih.govnih.gov This replacement can lead to improved metabolic stability and reduced risk of hERG potassium channel inhibition. ufrj.br The carbonyl group in the benzoylpiperidine scaffold can functionally mimic one of the nitrogen atoms in piperazine, particularly its ability to act as a hydrogen bond acceptor. nih.gov

Further bioisosteric modifications can be applied to the benzoylpiperidine scaffold to fine-tune its properties:

Piperidine Ring Analogs: The piperidine ring can be replaced with other cyclic systems to alter basicity, lipophilicity, and metabolic stability. Spirocyclic systems like 1-azaspiro[3.3]heptane have been developed as piperidine bioisosteres, offering similar basicity and lipophilicity but with potentially improved metabolic profiles. researchgate.netresearchgate.net

Benzoyl Group Bioisosteres: The benzoyl group can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions and modify electronic properties.

Ethyl Carboxylate Bioisosteres: The ethyl carboxylate group at the 4-position is a key site for modification. Carboxylic acids are often liabilities in drug candidates due to poor permeability and rapid metabolism. Bioisosteric replacement with groups like tetrazoles or oxadiazoles (B1248032) can maintain the acidic character necessary for binding while improving pharmacokinetic properties. ufrj.brdrughunter.com For instance, replacing an ethyl ester with a metabolically stable oxazole (B20620) has been shown to maintain selectivity and increase potency in some series. ufrj.br

These strategies allow for the systematic exploration of the chemical space around the core scaffold, leading to the design of analogs with improved drug-like properties.

Impact of Substituent Variations on Target Binding and Selectivity Profiles

The potency and selectivity of benzoylpiperidine derivatives can be exquisitely modulated by altering the substituents on both the aromatic benzoyl ring and the aliphatic piperidine ring.

The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents play a pivotal role in determining biological activity.

Aromatic Substituents (on the Benzoyl Ring):

Steric Effects: The size and position of substituents on the benzoyl ring can influence how the molecule fits into the binding pocket. Bulky substituents may cause steric hindrance, negatively impacting binding. However, in some cases, bulkier groups can be well-tolerated if the binding site cavity is large enough, as seen in some hERG K+ channel ligands. ufrj.br

Aliphatic Substituents (on the Piperidine Ring):

Substituents on the piperidine ring can enforce specific conformations and provide additional interaction points. In a series of tyrosinase inhibitors, benzylpiperidine analogs were generally more potent than phenylpiperazine analogs, suggesting that increased flexibility or basicity in that region could be important for enzyme interaction. nih.gov The introduction of aliphatic substituents directly on the piperidine nitrogen in another series resulted in poor potency, possibly due to the introduction of a charge at physiological pH, which can hinder cell membrane crossing. researchgate.net

The following table summarizes the impact of representative substituent variations on the activity of benzoylpiperidine derivatives against various targets.

| Compound Series | Target | Substituent Variation | Effect on Activity | Reference |

|---|---|---|---|---|

| 5-HT2A Ligands | 5-HT2A Receptor | p-Fluoro on benzoyl ring | Crucial for high affinity | nih.gov |

| MAGL Inhibitors | MAGL Enzyme | i-Propyl at para-position of benzoyl ring | Contributed to high potency (IC50 = 80 nM) | nih.gov |

| 5-HT2A/D2 Ligands | 5-HT2A/D2 Receptors | Variations on a furan (B31954) ring attached to piperidine | Remarkably bound 5-HT2A (pKi 7.59-7.76) with no D2 affinity | ufrj.br |

| Tyrosinase Inhibitors | Tyrosinase Enzyme | Benzylpiperidine vs. Phenylpiperazine | Benzylpiperidines were generally more potent | nih.gov |

| Antitrypanosomal Agents | T. cruzi amastigotes | Aliphatic groups on piperidine nitrogen | Poor potency, likely due to charge formation | researchgate.net |

The position of a substituent on the aromatic ring (ortho, meta, or para) can drastically alter the activity and selectivity profile of a compound. This is because the regiochemistry dictates the spatial orientation of the substituent, affecting its ability to interact with specific subpockets within the receptor binding site.

For example, in a series of MAGL inhibitors, exploratory substituents were introduced in the para or meta positions of a distal phenyl ring, leading to the identification of compounds with the best activity and selectivity. ufrj.br In another study on 5-HT2A ligands, introducing substituents at the 2- or 3-position of a furan ring attached to the benzoylpiperidine moiety led to compounds with high affinity for 5-HT2A receptors but no affinity for D2 receptors. ufrj.br This highlights how positional changes can fine-tune the selectivity profile. The para-position is often critical; QSAR analyses of acetylcholinesterase inhibitors suggested that the receptor "wall" is closely fit around the benzyl (B1604629) ring, especially near the para-position, where substitution with even moderately sized groups can rapidly diminish potency due to steric hindrance. nih.gov

Computational Approaches in SAR Analysis and Molecular Design

Computational chemistry plays an indispensable role in modern SAR investigations, providing insights that are often difficult to obtain through experimental methods alone. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed to understand and predict the activity of benzoylpiperidine derivatives.

QSAR Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For piperidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models. researchgate.netnih.gov These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models can guide the design of new, more potent analogs by suggesting specific structural modifications. nih.govresearchgate.net

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govbiorxiv.org This technique is used to elucidate the binding mode of benzoylpiperidine derivatives at their target, identifying key interactions such as hydrogen bonds and hydrophobic contacts. nih.govufrj.br For instance, docking studies supported experimental findings by showing that certain benzoylpiperidine derivatives could form a hydrogen bond with a specific serine residue in the 5-HT2A receptor, an interaction not possible with the D2 receptor, thus explaining their selectivity. ufrj.br Docking is also crucial in virtual screening campaigns to identify new potential hits from large compound libraries. nih.gov These computational tools, when used in conjunction with experimental data, accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzoylpiperidine Ligands

Molecular docking and QSAR are powerful computational tools used to predict the interaction of ligands with target proteins and to correlate the chemical structure of compounds with their biological activity, respectively. nih.gov These methods are frequently combined to understand binding mechanisms and to design new derivatives with improved therapeutic profiles. nih.gov

Molecular docking studies help visualize the placement of a ligand within the active site of a receptor, providing insights into key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. For instance, docking analyses performed on benzoylpiperidine-based inhibitors have been used to understand their disposition within an enzyme's active site. Such studies revealed that the benzoyl portion of the ligand often occupies a wide lipophilic channel, establishing hydrophobic interactions, while other parts of the molecule may fit into smaller polar pockets. This understanding allows for targeted chemical modifications to optimize binding.

QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. unipd.itmdpi.com These models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties. A typical 2D-QSAR model might take the form of a linear equation:

Biological Activity (e.g., pIC₅₀) = c₀ + c₁ × (Descriptor 1) + c₂ × (Descriptor 2) + ... unipd.it

The statistical validity of a QSAR model is paramount and is assessed using several parameters. The squared correlation coefficient (R²) indicates the goodness of fit, while the cross-validated correlation coefficient (Q²) assesses the model's predictive power. mdpi.com A robust QSAR model, often validated with an external test set (R²_test), can reliably predict the activity of newly designed compounds. mdpi.com For example, a QSAR study on N-benzylpiperidine analogs, a related class of compounds, identified polar surface area, dipole moment, and molecular weight as key descriptors governing acetylcholinesterase (AChE) inhibition. mdpi.com The resulting model demonstrated satisfactory predictive ability with statistical parameters such as R² = 0.701, Q²_CV = 0.638, and R²_test = 0.76. mdpi.com

Based on the insights from such validated models, new molecules can be designed. Subsequent molecular docking studies can then predict their binding affinity. In one study, newly designed molecules (M1, M2, M6) showed higher predicted binding scores than the standard inhibitor Donepezil, indicating their potential as more potent inhibitors. mdpi.com

Table 1: Biological Activities of Selected Benzoylpiperidine Derivatives. This table presents the inhibitory concentrations (IC₅₀) of various benzoylpiperidine derivatives against their respective biological targets, illustrating the structure-activity relationships discussed in SAR studies. nih.gov

Table 2: Predicted Binding Affinities from a Molecular Docking Study. This table shows the predicted binding scores for newly designed inhibitors compared to a standard compound, as determined by molecular docking simulations. Lower scores indicate potentially higher binding affinity. mdpi.com

Conformational Analysis and Dynamics Simulations for Ligand-Receptor Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view, revealing the mobility and stability of the complex over time. nih.govnih.gov MD simulations are essential for validating docking poses and understanding the nuanced conformational changes that occur in both the ligand and the receptor upon binding. nih.govfu-berlin.de

MD simulations track the movements of atoms in a ligand-receptor complex over a specific period, typically nanoseconds to microseconds, providing insights into the stability of the binding. nih.govfrontiersin.org Key metrics derived from these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). github.io

RMSD measures the average deviation of the protein or ligand backbone atoms over time compared to a reference structure. A stable RMSD value over the course of a simulation suggests that the complex has reached equilibrium and the ligand remains stably bound in its predicted pose. github.ionih.gov

RMSF quantifies the fluctuation of individual residues or atoms around their average positions. High RMSF values indicate regions of high flexibility, which can be crucial for ligand entry, binding, or allosteric regulation. github.ionih.gov

These simulations can confirm the persistence of key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, and identify crucial amino acid residues that stabilize the ligand in the binding pocket. nih.gov For example, MD simulations on a piperidine-based ligand-receptor complex revealed the stability of the binding pose over a 50 ns simulation, with the ligand's RMSD demonstrating its stable position within the binding site. nih.gov Such analyses can elucidate the dynamic nature of ligand-receptor recognition, which is often governed by a cascade of coordinated conformational movements in both the protein and the ligand. semanticscholar.org

Furthermore, conformational dynamics play a fundamental role in tuning both the affinity and specificity of molecular interactions. Studies have shown that fast atomic motions can contribute to the entropy of binding, affecting affinity, while slower, larger-scale conformational changes can be linked to binding specificity. biorxiv.org Understanding these dynamic behaviors is critical for designing ligands that not only bind with high affinity but also exhibit high selectivity for their intended target.

Table 3: Representative Findings from Molecular Dynamics (MD) Simulations. This table summarizes typical metrics and their interpretations from MD simulations of ligand-receptor complexes, providing insights into the dynamic stability and key interactions. nih.gov

Mentioned Compounds

Pharmacological Profiles and Therapeutic Applications of Benzoylpiperidine Derivatives

Modulation of Neurotransmitter Systems by Benzoylpiperidine-Based Agents

Benzoylpiperidine derivatives have been extensively investigated for their ability to modulate various neurotransmitter systems within the central nervous system (CNS). Their interactions with serotonergic, dopaminergic, and cholinergic pathways underscore their potential as therapeutic agents for a range of neurological and psychiatric disorders.

The serotonergic system, which is crucial for regulating mood, cognition, and various physiological processes, is a primary target for many benzoylpiperidine derivatives. These compounds have shown a range of affinities and activities at different serotonin (B10506) (5-HT) receptor subtypes.

The 5-HT1A receptor is implicated in anxiety and depression. acs.org Certain benzylpiperidine derivatives have been identified as potent serotonin transporter inhibitors with partial 5-HT1A receptor agonistic activity. nih.gov Additionally, some benzoylpiperidine derivatives exhibit a mixed affinity for both 5-HT1A and 5-HT2A receptors. acs.org For instance, compound 31 demonstrates a notable affinity for 5-HT1A receptors with an IC50 value of 68 nM. acs.org

The 5-HT2A receptor is a key target for atypical antipsychotic drugs and is also associated with cardiovascular diseases. acs.org The 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial component for binding to the 5-HT2A receptor. acs.org Several benzoylpiperidine derivatives have been developed as potent and selective 5-HT2A ligands. For example, compounds 31 and 33 show high affinity for the 5-HT2A receptor with IC50 values of 1.1 nM and 2.4 nM, respectively. acs.org

The 5-HT7 receptor is involved in cognitive disorders, and its dysfunction is often linked to 5-HT2A receptor-related pathologies. acs.org This has spurred interest in developing dual 5-HT7/5-HT2A receptor ligands. Research has identified benzoylpiperidine derivatives that act as potent ligands for 5-HT7 receptors. For instance, compounds 63 and 64 display high affinity for the 5-HT7 receptor with Ki values of 2 nM, and also exhibit high affinity for the 5-HT2A receptor. acs.org Functionally, compound 63 acts as a partial antagonist at the 5-HT7 receptor, while compound 64 is a full antagonist. acs.org Both are potent, full antagonists of the 5-HT2A receptor. acs.org

Table 1: Serotonergic Receptor Affinity of Selected Benzoylpiperidine Derivatives

| Compound | Receptor Target | Affinity (IC50/Ki) | Reference |

|---|---|---|---|

| 31 | 5-HT1A | 68 nM (IC50) | acs.org |

| 31 | 5-HT2A | 1.1 nM (IC50) | acs.org |

| 33 | 5-HT2A | 2.4 nM (IC50) | acs.org |

| 63 | 5-HT7 | 2 nM (Ki) | acs.org |

| 63 | 5-HT2A | 4 nM (Ki) | acs.org |

| 64 | 5-HT7 | 2 nM (Ki) | acs.org |

| 64 | 5-HT2A | 27 nM (Ki) | acs.org |

The dopaminergic system is another critical target for benzoylpiperidine derivatives, particularly in the context of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. These compounds have shown affinity for both dopamine (B1211576) receptors and the dopamine transporter (DAT).

The dopamine transporter is a key regulator of dopamine levels in the synapse. Several analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have been synthesized and evaluated for their affinity to DAT. nih.gov These studies have shown that substitutions on the aromatic rings can significantly influence potency and selectivity for DAT over the serotonin transporter (SERT). nih.gov For example, compounds with strong electron-withdrawing groups, such as 5a (R = F) and 11b (R = NO2), are among the most potent and selective DAT ligands. nih.gov

The dopamine D4 receptor is highly expressed in brain regions associated with cognition and motivation, making it a target for various CNS disorders. nih.govusi.ch Research has identified novel piperidine-based ligands as D4 receptor antagonists. nih.govmdpi.com For instance, a series of 4-heterocyclylpiperidines have been developed as selective, high-affinity ligands for the human dopamine D4 receptor. unimi.it Compound 36 from this series, 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, is a nanomolar antagonist at the human D4 receptor with over 500-fold selectivity over the D2 receptor. unimi.it

Table 2: Dopaminergic Target Affinity of Selected Benzoylpiperidine and Related Derivatives

| Compound | Target | Affinity (IC50/Ki) | Reference |

|---|---|---|---|

| 5a (R=F) | DAT | 17.2 nM (IC50) | nih.gov |

| 11b (R=NO2) | DAT | 16.4 nM (IC50) | nih.gov |

| 13b | DAT | 13.8 nM (IC50) | nih.gov |

| 36 | D4 Receptor | < 1 nM (Ki) | unimi.it |

Deficits in the cholinergic system are a hallmark of Alzheimer's disease, making the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) a key therapeutic strategy. Recent studies have explored 1-benzylpiperidine and 1-benzoylpiperidine derivatives as potential inhibitors of these enzymes.

A study by González-Gutiérrez et al. (2024) investigated a series of functionalized piperidines for their ability to inhibit AChE and BuChE. unipi.it Their findings revealed that some compounds exhibited moderate inhibitory activity against AChE. unipi.it For example, compounds 7-10 showed IC50 values against AChE ranging from 28 to 41 µM. unipi.it Notably, compound 19 emerged as the most potent AChE inhibitor in this series with an IC50 of 5.10 µM, and it also displayed moderate inhibitory activity against BuChE. unipi.it In contrast, compound 21 was a more potent and selective inhibitor of BuChE with an IC50 of 6.16 µM. unipi.it

Another study by Sugimoto et al. (1995) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-AChE activity. nih.gov They discovered that 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21 ) is an exceptionally potent inhibitor of acetylcholinesterase, with an IC50 value of 0.56 nM. nih.gov This compound demonstrated an 18,000-fold greater affinity for AChE than for BuChE. nih.gov

Table 3: Cholinergic Enzyme Inhibition by Selected Benzoylpiperidine and Benzylpiperidine Derivatives

| Compound | Enzyme | Inhibition (IC50) | Reference |

|---|---|---|---|

| 7-10 | AChE | 28 - 41 µM | unipi.it |

| 19 | AChE | 5.10 µM | unipi.it |

| 19 | BuChE | 26.78 µM | unipi.it |

| 21 | BuChE | 6.16 µM | unipi.it |

| 21 (Sugimoto et al.) | AChE | 0.56 nM | nih.gov |

Broader Therapeutic Potentials of Benzoylpiperidine Scaffolds

Neuroprotective and Cognitive Enhancing Applications of Benzoylpiperidine Derivatives

While specific research on the neuroprotective and cognitive-enhancing properties of Ethyl 1-benzoylpiperidine-4-carboxylate is not extensively documented in publicly available literature, the broader class of benzoylpiperidine derivatives has emerged as a significant area of interest in the development of therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease. The benzoylpiperidine scaffold is considered a "privileged structure" in medicinal chemistry, with a notable portion of research on its therapeutic applications focusing on neuroprotective effects. nih.govresearchgate.net

The primary strategy for cognitive enhancement in the context of Alzheimer's disease involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine in the brain are increased, which is thought to alleviate some of the cognitive symptoms of the disease. mdpi.com

Several studies have focused on the design and synthesis of novel benzoylpiperidine and related N-benzylpiperidine derivatives as cholinesterase inhibitors. For instance, a series of 1-benzylpiperidine and 1-benzoylpiperidine derivatives were synthesized and evaluated as dual-target inhibitors of acetylcholinesterase and the serotonin transporter, another important target in the neuropsychiatric symptoms of Alzheimer's disease. mdpi.com

In one study, various functionalized piperidines were synthesized and their inhibitory activity against AChE and BuChE was determined. mdpi.com The results highlighted that certain structural modifications to the benzoylpiperidine core could lead to potent and selective inhibitors. For example, compound 19 from this study, a 1-benzylpiperidine derivative, showed notable inhibitory activity against AChE. mdpi.com Conversely, another compound, 21 , displayed a more selective and potent inhibition of BuChE. mdpi.com

Another study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that the introduction of a bulky group at the para position of the benzamide (B126) and an alkyl or phenyl group on the benzamide nitrogen dramatically increased AChE inhibitory activity. nih.gov One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (compound 21 in that study), with an IC50 of 0.56 nM for AChE. nih.gov Interestingly, this study also noted that an N-benzoylpiperidine derivative was almost inactive, suggesting that the nature of the substituent on the piperidine (B6355638) nitrogen is crucial for activity. nih.gov

The table below summarizes the cholinesterase inhibitory activities of selected benzoylpiperidine and N-benzylpiperidine derivatives from various studies.

| Compound | Target Enzyme | IC50 (µM) | Source |

| Compound 19 (a 1-benzylpiperidine derivative) | AChE | 26.78 | mdpi.com |

| Compound 21 (a 1-benzylpiperidine derivative) | BuChE | 6.16 | mdpi.com |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21 ) | AChE | 0.00056 | nih.gov |

Beyond cholinesterase inhibition, some research has explored the potential of N-benzylpiperidine derivatives to inhibit the aggregation of β-amyloid, a key pathological hallmark of Alzheimer's disease. One study designed and synthesized a series of N-benzylpiperidine derivatives that combined cholinesterase inhibition with β-amyloid anti-aggregation properties. nih.gov

While the direct neuroprotective and cognitive-enhancing data for this compound remains to be fully elucidated, the existing body of research on related benzoylpiperidine derivatives underscores the therapeutic potential of this chemical class in the field of neurodegenerative diseases. Future studies are warranted to explore the specific pharmacological profile of this compound and its potential applications in neuroprotection and cognitive enhancement.

Advanced Research Methodologies and Future Directions in Benzoylpiperidine Chemistry

High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

High-Throughput Screening (HTS) and combinatorial chemistry are foundational strategies for identifying novel bioactive compounds from large chemical libraries. In the context of benzoylpiperidine chemistry, HTS has been instrumental in discovering new molecular entities with therapeutic potential. For instance, a high-throughput screening of a 45,000-compound library was performed to identify new inhibitors of Mycobacterium tuberculosis (Mtb), which led to the identification of a benzoylpiperidine-based compound as a promising hit. nih.gov

Combinatorial chemistry complements HTS by enabling the rapid synthesis of a large number of derivatives based on a core scaffold, such as benzoylpiperidine. This approach allows for the systematic exploration of the structure-activity relationship (SAR). Researchers often start with commercially available substituted benzoylpiperidines and introduce a variety of chemical groups to different positions on the molecule. nih.gov This strategy was employed to develop a series of potent and selective tankyrase (TNKS) inhibitors, where the benzoylpiperidine moiety was combined with other chemical features to optimize activity against the target. nih.gov The ability to generate diverse libraries of benzoylpiperidine derivatives facilitates the efficient identification of lead compounds with improved potency, selectivity, and drug-like properties.

Table 1: Examples of Benzoylpiperidine Derivatives Identified Through Screening and Library Synthesis

| Compound Type | Discovery Method | Target/Application | Key Finding | Reference |

|---|---|---|---|---|

| Mtb Inhibitor (Compound 85) | High-Throughput Screening | Mycobacterium tuberculosis | Identified as a novel small molecule Mtb inhibitor from a 45,000-compound library. | nih.gov |

| TNKS Inhibitors (e.g., Compound 28) | Library Synthesis/SAR | Tankyrase (TNKS) 1 and 2 | A synthesized series yielded a potent and selective inhibitor with 5000-fold selectivity over PARPs 1 and 2. | nih.gov |

| FXa Inhibitors (Compounds 98, 99) | Library Synthesis/SAR | Factor Xa | Development of derivatives with low nanomolar inhibitory activity (Ki values of 10-13 nM). | nih.gov |

Biopharmaceutical Assessment of Benzoylpiperidine Compounds

The biopharmaceutical assessment, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), is critical for evaluating the viability of a drug candidate. Benzoylpiperidine derivatives have been subjected to these studies to determine their pharmacokinetic profiles. For example, a benzoylpiperidine-based TNKS inhibitor, compound 28, was found to be an orally active antagonist of the Wnt pathway and demonstrated favorable pharmacokinetic properties in mice compared to its parent compound. nih.gov

In another study, the benzoylpiperidine derivative 100 , a β-adrenoceptor ligand, was evaluated for its stability. The compound proved to be stable in artificial gastric juice, simulated intestinal fluids, and human plasma for up to 6 hours, indicating good potential for oral bioavailability. nih.gov Such assessments are crucial for predicting how a compound will behave in a biological system and for guiding further optimization efforts to enhance its drug-like characteristics. The metabolic stability of the benzoylpiperidine fragment itself is a key reason for its prevalence in drug design. researchgate.net

Table 2: Pharmacokinetic and Stability Data for Selected Benzoylpiperidine Derivatives

| Compound | Assessment | Result | Implication | Reference |

|---|---|---|---|---|

| Compound 28 | In vivo study (mice) | Orally active, favorable pharmacokinetic properties. | Suitable for oral administration and further development. | nih.gov |

| Compound 100 | In vitro stability | Stable for 6 hours in artificial gastric/intestinal fluids and human plasma. | High stability suggests good potential for oral delivery. | nih.gov |

Applications in Chemical Biology: Development of Molecular Probes and Biosensors

The benzoylpiperidine scaffold is not only used for developing therapeutics but also for creating molecular tools for chemical biology research. Molecular probes incorporating this motif are designed to interact with specific biological targets, allowing for their detection and functional study.

Researchers have developed probes containing the benzoylpiperidine frame to study the hERG K+ channel, a critical protein in cardiac function. The benzoylpiperidine moiety was chosen as the recognition group for the probe. One such probe, compound 97 , demonstrated a potent affinity for the hERG K+ channel with an IC₅₀ value of 10.8 nM and a Kᵢ value of 6.08 nM. nih.gov These probes are valuable tools for investigating the channel's activity and for screening other compounds for potential hERG-related cardiotoxicity. nih.gov This application highlights the utility of the benzoylpiperidine structure in creating sophisticated chemical instruments to explore complex biological systems.

Table 3: Affinity of Benzoylpiperidine-Based Molecular Probes for hERG K+ Channel

| Probe Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Reference |

|---|---|---|---|---|

| Compound 97 | hERG K+ | 10.8 | 6.08 | nih.gov |

Sustainable Synthesis and Process Chemistry for Industrial Production of Ethyl 1-benzoylpiperidine-4-carboxylate

The principles of sustainable or "green" chemistry are increasingly important for the industrial production of pharmaceuticals. This involves designing processes that are efficient, safe, and minimize environmental impact. The synthesis of the benzoylpiperidine fragment, a core component of this compound, aligns well with these principles.

The preparation of the benzoylpiperidine core is generally described as a straightforward, few-step synthesis that utilizes safe and low-cost reagents. nih.govresearchgate.net A common and efficient synthetic route involves the reaction of piperidine (B6355638) with benzoyl chloride. ontosight.ai For industrial-scale production, the key is process optimization to maximize yield, minimize waste, and ensure scalability. The typical synthetic strategies often start with commercially available and appropriately substituted piperidines, which are then subjected to reactions like N-alkylation or amidic condensation. nih.gov This modular approach, relying on readily available starting materials and efficient reactions, is advantageous for large-scale synthesis. The lack of chiral centers in the core benzoylpiperidine fragment simplifies the manufacturing process, as it eliminates the need for asymmetric synthesis or chiral separation, further contributing to the efficiency and cost-effectiveness of industrial production. nih.gov

Exploration of Novel Biological Targets and Mechanisms of Action for Benzoylpiperidine Derivatives

While benzoylpiperidine derivatives have established roles, research continues to uncover novel biological targets and mechanisms of action. This exploration opens up new therapeutic possibilities for a wide range of diseases. The unique ability of the piperidine structure to be combined with various molecular fragments makes it a valuable scaffold for creating drugs with diverse pharmacological effects. clinmedkaz.org

Recent studies have identified benzoylpiperidine derivatives as potent and selective inhibitors of several key enzymes and transporters:

Monoacylglycerol Lipase (B570770) (MAGL): A benzoylpiperidine derivative, compound 19 , was identified as a potent reversible MAGL inhibitor with an IC₅₀ of 0.84 µM. MAGL is a target for anti-cancer therapies. nih.gov

Glycine Transporter 1 (GlyT1): Several benzoylpiperidine derivatives have been developed as GlyT1 inhibitors, which are being investigated for the treatment of schizophrenia. nih.govrsc.orgCompound 75 showed significant GlyT1 inhibition, and compound 23q exhibited an IC₅₀ of 30 nM. nih.govrsc.org

Tankyrase (TNKS): As mentioned earlier, compound 28 was developed as a highly selective TNKS inhibitor, a target in the Wnt signaling pathway relevant to cancer. nih.gov

Acetylcholinesterase (AChE) and Histone Deacetylases (HDAC): In the search for treatments for Alzheimer's disease, N-benzyl piperidine derivatives have been designed as dual inhibitors of both AChE and HDACs, demonstrating a multi-target approach to complex diseases. nih.gov

Table 4: Novel Biological Targets for Benzoylpiperidine Derivatives

| Compound(s) | Target | IC₅₀ / Kᵢ Value | Therapeutic Area | Reference |

|---|---|---|---|---|

| Compound 19 | Monoacylglycerol Lipase (MAGL) | IC₅₀ = 0.84 µM | Cancer | nih.gov |

| Compound 23q | Glycine Transporter 1 (GlyT1) | IC₅₀ = 30 nM | Schizophrenia | rsc.org |

| Compound 28 | Tankyrase (TNKS) 1/2 | - | Cancer | nih.gov |

| Compounds 63, 64 | 5-HT₇ Receptor | Kᵢ = 2 nM | CNS Disorders | nih.gov |

Potential for Diagnostic Agent Development Based on the Benzoylpiperidine Motif

The benzoylpiperidine motif is a valuable structural component for the development of diagnostic agents, particularly radiotracers for Positron Emission Tomography (PET) imaging. nih.gov PET is a noninvasive molecular imaging technique that allows for the visualization and quantification of biological processes in vivo. frontiersin.orgemory.edu

Benzoylpiperidine-based ligands can be labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F), to create radiotracers that bind to specific targets in the body. For example, N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide was synthesized and evaluated as a potential PET ligand for imaging sigma receptors. nih.gov This compound demonstrated high affinity (Kᵢ = 3.4 nM) and high selectivity for sigma receptors. nih.gov In vivo studies in rats confirmed that its uptake in the brain was selective to sigma sites. nih.gov The development of such targeted radiotracers is crucial for diagnosing diseases, understanding disease progression, and assessing the efficacy of therapeutic interventions. nih.govfrontiersin.org

Translational Research: From Bench to Pre-Clinical and Clinical Studies of Benzoylpiperidine-Derived Compounds

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. Several benzoylpiperidine-derived compounds have successfully transitioned from initial laboratory synthesis ("bench") to pre-clinical and even clinical evaluation.

For instance, the anti-cancer potential of compound 21 , a MAGL inhibitor, was supported by its evaluation in a pancreatic ductal adenocarcinoma (PDAC) preclinical model, where it showed significant antiproliferative activity. nih.gov In the field of neuroscience, the GlyT1 inhibitor 23q was assessed in a chronic phencyclidine-induced mouse model, a pre-clinical model for schizophrenia. The compound was shown to improve impaired negative and cognitive symptoms, demonstrating its potential for treating this disorder. rsc.org Furthermore, some benzoylpiperidine derivatives have advanced into human studies; one such compound was evaluated in clinical trials for the treatment of central neuropathic pain. unisi.it These examples underscore the successful progression of benzoylpiperidine-based compounds along the drug development pipeline, highlighting the therapeutic promise of this chemical class.

Q & A

Basic Research Questions

What is the recommended synthetic route for preparing ethyl 1-benzoylpiperidine-4-carboxylate, and how can intermediates be optimized?

The compound is synthesized via Friedel-Crafts acylation using 4-substituted piperidine intermediates. A typical method involves reacting 4-benzoylpiperidine with ethyl chloroformate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. Hydrolysis of the ester group using sodium hydroxide yields the carboxylic acid derivative, a versatile intermediate for further functionalization . Optimization includes monitoring reaction temperature (0–5°C to prevent side reactions) and using catalytic DMAP to enhance acylation efficiency. Purity is confirmed via TLC (silica gel, ethyl acetate/hexane 3:7) and NMR (δ 1.25 ppm for ester CH₃, δ 4.15 ppm for COOCH₂CH₃) .

How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent ester hydrolysis. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability tests indicate decomposition >5% after 6 months at 25°C, necessitating periodic HPLC analysis (C18 column, acetonitrile/water gradient) to monitor purity .

What safety precautions are critical when working with this compound?

Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap/water for 15 minutes. No acute toxicity data exist, but structural analogs (e.g., benzyl piperidine derivatives) show potential carcinogenicity (IARC Group 2B) at ≥0.1% concentrations . Emergency procedures include flushing eyes with water (15 min) and seeking medical evaluation for ingestion .

Advanced Research Questions

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectra often arise from rotational isomers (e.g., restricted piperidine ring conformation). Use variable-temperature NMR (25–60°C) to observe coalescence of split peaks. For high-resolution mass spectrometry (HRMS), compare experimental m/z with theoretical values (e.g., C₁₅H₁₉NO₃: [M+H]⁺ calc. 278.1387, observed 278.1385). Cross-validate with X-ray crystallography (SHELXL refinement) to confirm bond angles and torsional strain .

What advanced analytical methods are suitable for quantifying trace impurities in this compound?

Use LC-MS/MS with a triple quadrupole system (ESI+ mode) for impurities <0.1%. Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm). Gradient: 5–95% acetonitrile in 0.1% formic acid over 10 min. Detect degradants (e.g., hydrolyzed carboxylic acid) at m/z 250.1. For chiral impurities, employ a Chiralpak IA-3 column with heptane/ethanol (90:10) .

How can computational modeling predict reactivity in downstream derivatization?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrophilic Fukui indices to identify reactive sites. The carbonyl oxygen (f⁻ = 0.152) and piperidine nitrogen (f⁺ = 0.213) show high nucleophilic/electrophilic activity. Molecular dynamics simulations (AMBER force field) predict solvation effects in DMSO, guiding reaction solvent selection .

What strategies mitigate low yields in Friedel-Crafts acylation steps?

Low yields (<40%) may result from steric hindrance at the piperidine 4-position. Solutions:

- Use microwave-assisted synthesis (100°C, 300 W, 30 min) to enhance reaction kinetics.

- Substitute AlCl₃ with milder Lewis acids (e.g., FeCl₃·6H₂O) to reduce side-product formation.

- Monitor reaction progress via in-situ IR for carbonyl stretch (νC=O ~1680 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.